
1,2,6-Tris(2,3-epoxypropoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Tris(2,3-epoxypropoxy)hexane is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 g/mol . It is also known as 1,2,6-Hexanetriol triglycidyl ether. This compound is characterized by the presence of three epoxy groups attached to a hexane backbone, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6-Tris(2,3-epoxypropoxy)hexane can be synthesized through the reaction of 1,2,6-hexanetriol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The hydroxyl groups of 1,2,6-hexanetriol react with epichlorohydrin to form glycidyl ethers.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and advanced purification techniques are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Tris(2,3-epoxypropoxy)hexane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers, which are useful in coatings, adhesives, and composites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can be employed to facilitate the reactions.
Solvents: Solvents such as dichloromethane, toluene, or ethanol are used to dissolve the reactants and control the reaction environment.
Major Products Formed
Glycidyl Ether Adducts: Formed through ring-opening reactions with nucleophiles.
Cross-Linked Polymers: Resulting from polymerization reactions, these polymers exhibit enhanced mechanical and thermal properties.
Scientific Research Applications
1,2,6-Tris(2,3-epoxypropoxy)hexane has diverse applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and materials.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of 1,2,6-Tris(2,3-epoxypropoxy)hexane involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure but with only two epoxy groups.
1,2,3-Tris(2,3-epoxypropoxy)propane: Contains three epoxy groups attached to a propane backbone.
1,3,5-Tris(2,3-epoxypropoxy)benzene: Features three epoxy groups attached to a benzene ring.
Uniqueness
1,2,6-Tris(2,3-epoxypropoxy)hexane is unique due to its hexane backbone and three epoxy groups, which provide enhanced reactivity and versatility in various chemical applications. Its structure allows for the formation of highly cross-linked polymers with superior mechanical and thermal properties .
Properties
CAS No. |
68959-23-9 |
|---|---|
Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
2-[1,6-bis(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C15H26O6/c1(2-4-16-6-13-8-19-13)3-12(18-10-15-11-21-15)5-17-7-14-9-20-14/h12-15H,1-11H2 |
InChI Key |
ZOFKPALYCTZEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCCC(COCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


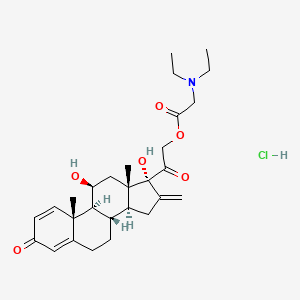

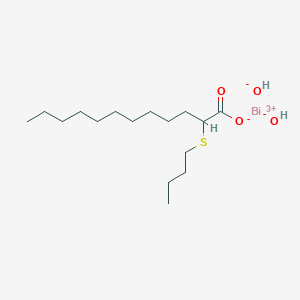

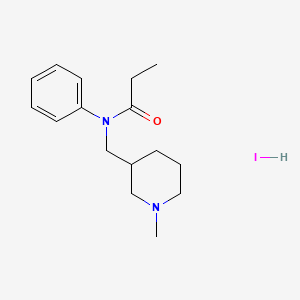
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
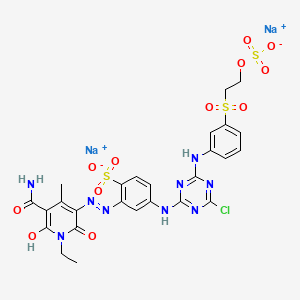

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
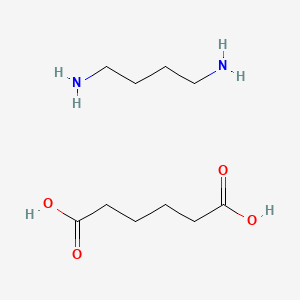
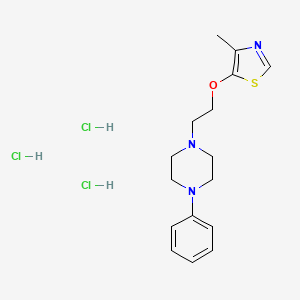
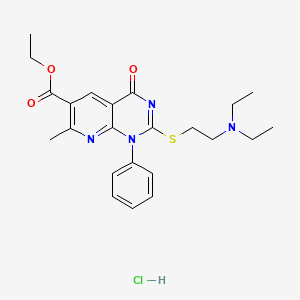
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
